molecular formula C16H17NO B2424261 3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone CAS No. 87082-19-7

3-(4-Aminophenyl)-1-(4-methylphenyl)-1-propanone

Cat. No. B2424261
CAS RN: 87082-19-7
M. Wt: 239.318
InChI Key: MXTQUEFGSCNWIM-UHFFFAOYSA-N
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Patent
US04566900

Procedure details

60 g of the 1-(4-methylphenyl)-3-(4-aminophenyl)-n-propan-1-one prepared as described in Example A were hydrogenated, in 1 liter of tetrahydrofuran, in the presence of 5 g of 10% strength Pd on charcoal, under 1.1 bar, until 5.5 liters of hydrogen had been absorbed. The catalyst was separated off and the reaction solution was evaporated down, and the oil obtained crystallized on trituration with diisopropyl ether. After the white crystals had been dried, 53 g (88% of theory) of the carbinol of melting point 63°-65° C. were obtained.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
5.5 L
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:18])[CH2:9][CH2:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)=[CH:4][CH:3]=1.[H][H]>O1CCCC1.[Pd]>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([OH:18])[CH2:9][CH2:10][C:11]2[CH:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(CCC1=CC=C(C=C1)N)=O
Step Two
Name
Quantity
5.5 L
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had been absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst was separated off
CUSTOM
Type
CUSTOM
Details
the reaction solution was evaporated down
CUSTOM
Type
CUSTOM
Details
the oil obtained
CUSTOM
Type
CUSTOM
Details
crystallized on trituration with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
After the white crystals had been dried
CUSTOM
Type
CUSTOM
Details
53 g (88% of theory) of the carbinol of melting point 63°-65° C. were obtained

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)C(CCC1=CC=C(C=C1)N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.